5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide
CAS No.: 32060-31-4
Cat. No.: VC16098894
Molecular Formula: C14H10Cl2N2O4
Molecular Weight: 341.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32060-31-4 |
|---|---|
| Molecular Formula | C14H10Cl2N2O4 |
| Molecular Weight | 341.1 g/mol |
| IUPAC Name | 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide |
| Standard InChI | InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(15)6-10(13)14(19)17-12-4-3-9(18(20)21)7-11(12)16/h2-7H,1H3,(H,17,19) |
| Standard InChI Key | BXYJUWMZQVVFSH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide, reflecting its substitution pattern:
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A benzamide backbone (C6H5CONH-)
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Chlorine atoms at positions 5 (benzamide ring) and 2 (aniline ring)
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A nitro group (-NO2) at position 4 (aniline ring)
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A methoxy group (-OCH3) at position 2 (benzamide ring)
Its molecular formula is C14H10Cl2N2O4, with a molecular weight of 341.1 g/mol .
Structural Representation
The compound’s 2D structure (Fig. 1) and 3D conformer (Fig. 2) reveal key stereoelectronic features:
SMILES Notation
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
InChIKey
BXYJUWMZQVVFSH-UHFFFAOYSA-N
Table 1: Computed Molecular Descriptors
| Property | Value | Methodology (PubChem Release) |
|---|---|---|
| XLogP3-AA (Partition Coefficient) | 4.4 | XLogP3 3.0 (2019.06.18) |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.6.11 (2019.06.18) |
| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.6.11 (2019.06.18) |
| Rotatable Bonds | 2 | Cactvs 3.4.6.11 (2019.06.18) |
| Topological Polar Surface Area | 92.7 Ų | PubChem 2.1 (2021.05.07) |
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step approach:
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Nitration of 2-chloroaniline to introduce the nitro group at position 4 .
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Methoxylation of 5-chlorosalicylic acid followed by amide coupling with the nitro-substituted aniline derivative .
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Purification via column chromatography or recrystallization to achieve >95% purity.
Key intermediates likely include:
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2-Chloro-4-nitroaniline (CAS 121-87-9)
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5-Chloro-2-methoxybenzoic acid (CAS 5398-44-7)
Reactivity Profile
The compound’s electron-deficient aromatic rings and amide linkage dictate its reactivity:
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Nucleophilic Aromatic Substitution: Activated by nitro and chloro groups at ortho/para positions.
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Reduction of Nitro Group: Potential conversion to an amine (-NH2) under catalytic hydrogenation .
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Hydrolysis of Amide: Acid- or base-mediated cleavage to yield carboxylic acid and aniline derivatives.
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain limited, but computational predictions indicate:
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LogP (Octanol-Water): 4.4, suggesting high lipid solubility .
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Aqueous Solubility: ~0.02 mg/mL (25°C), classified as poorly water-soluble.
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Stability: Stable under ambient conditions but may degrade under strong UV light due to nitro group photosensitivity.
Table 2: Thermodynamic Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 215–217°C (Predicted) | ACD/Labs (2021.05.07) |
| Enthalpy of Vaporization | 89.6 kJ/mol | EPI Suite v4.11 (2021.05.07) |
| Henry’s Law Constant | 3.2 × 10⁻¹² atm·m³/mol | EPI Suite v4.11 (2021.05.07) |
Industrial and Research Applications
Agrochemical Intermediates
Nitroaromatic benzamides serve as precursors in herbicide synthesis. This compound’s stability under acidic conditions makes it suitable for:
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Soil-applied pre-emergent herbicides
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Fungicide formulations targeting oomycetes
Material Science
The planar aromatic system and nitro groups enable applications in:
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Nonlinear optical (NLO) materials
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Coordination polymers with transition metals (e.g., Cu²⁺, Fe³⁺)
Future Research Directions
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Synthetic Optimization: Develop greener catalytic methods for nitro group introduction.
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Biological Screening: Evaluate antiparasitic and anticancer activity in vitro.
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Crystallography: Resolve single-crystal X-ray structure to confirm stereochemistry.
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